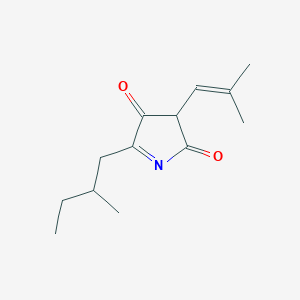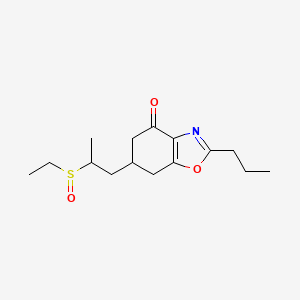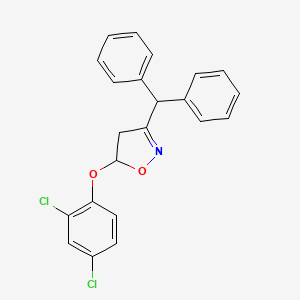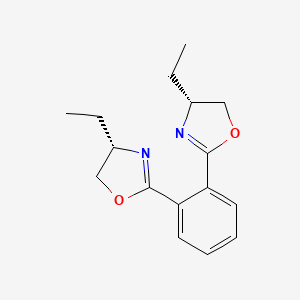
rel-1-((R)-4-Ethyl-4,5-dihydrooxazol-2-yl)-2-((S)-4-ethyl-4,5-dihydrooxazol-2-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rel-1-(®-4-Ethyl-4,5-dihydrooxazol-2-yl)-2-((S)-4-ethyl-4,5-dihydrooxazol-2-yl)benzene: is a complex organic compound characterized by the presence of two oxazoline rings attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of rel-1-(®-4-Ethyl-4,5-dihydrooxazol-2-yl)-2-((S)-4-ethyl-4,5-dihydrooxazol-2-yl)benzene typically involves the formation of oxazoline rings followed by their attachment to a benzene ring. The process may include the following steps:
Formation of Oxazoline Rings: This can be achieved through the cyclization of amino alcohols with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment to Benzene Ring: The oxazoline rings are then attached to the benzene ring through a series of substitution reactions, often involving halogenated benzene derivatives and suitable catalysts.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl groups attached to the oxazoline rings.
Reduction: Reduction reactions may target the oxazoline rings, converting them into more saturated structures.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenated benzene derivatives and catalysts like palladium on carbon (Pd/C) are frequently employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: In biological research, it may be used as a ligand in the study of enzyme-substrate interactions or as a probe in molecular imaging.
Industry: In the industrial sector, the compound may be utilized in the production of polymers, coatings, and other advanced materials.
Wirkmechanismus
The mechanism by which rel-1-(®-4-Ethyl-4,5-dihydrooxazol-2-yl)-2-((S)-4-ethyl-4,5-dihydrooxazol-2-yl)benzene exerts its effects involves its interaction with specific molecular targets. The oxazoline rings may participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The benzene ring provides a stable framework that supports these interactions.
Vergleich Mit ähnlichen Verbindungen
- rel-1-ethyl-4-((4-((1s,4r)-4-pentylcyclohexyl)phenyl)ethynyl)benzene
- rel-1-ethyl-4-((4-((1s,4r)-4-pentylcyclohexyl)phenyl)ethynyl)benzene
Uniqueness: The unique combination of oxazoline rings and a benzene ring in rel-1-(®-4-Ethyl-4,5-dihydrooxazol-2-yl)-2-((S)-4-ethyl-4,5-dihydrooxazol-2-yl)benzene sets it apart from other similar compounds. This structure imparts specific chemical properties and reactivity that are valuable in various applications.
Eigenschaften
Molekularformel |
C16H20N2O2 |
|---|---|
Molekulargewicht |
272.34 g/mol |
IUPAC-Name |
(4S)-4-ethyl-2-[2-[(4R)-4-ethyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C16H20N2O2/c1-3-11-9-19-15(17-11)13-7-5-6-8-14(13)16-18-12(4-2)10-20-16/h5-8,11-12H,3-4,9-10H2,1-2H3/t11-,12+ |
InChI-Schlüssel |
GODQBABDTNAFFN-TXEJJXNPSA-N |
Isomerische SMILES |
CC[C@H]1COC(=N1)C2=CC=CC=C2C3=N[C@@H](CO3)CC |
Kanonische SMILES |
CCC1COC(=N1)C2=CC=CC=C2C3=NC(CO3)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


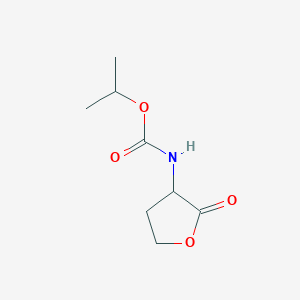
![(2'-Bromo-6-chloro-[1,1'-biphenyl]-2-yl)dicyclohexylphosphine](/img/structure/B12894749.png)
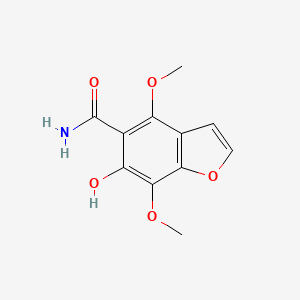

![2'-Deoxy-N-[(4-methylphenyl)carbamoyl]adenosine](/img/structure/B12894773.png)
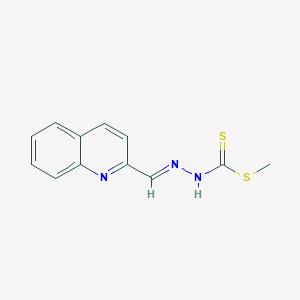

![1-(6-Methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethanone](/img/structure/B12894781.png)
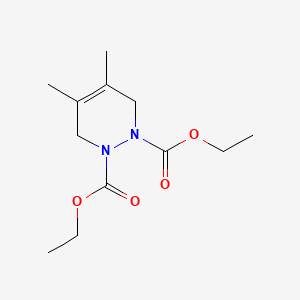
![3-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)amino]-L-alanine](/img/structure/B12894790.png)
